3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 5702-00-1
Cat. No.: VC8805280
Molecular Formula: C16H9Cl3N2OS
Molecular Weight: 383.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5702-00-1 |
|---|---|
| Molecular Formula | C16H9Cl3N2OS |
| Molecular Weight | 383.7 g/mol |
| IUPAC Name | 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C16H9Cl3N2OS/c17-10-3-1-2-9(6-10)15(22)21-16-20-14(8-23-16)12-5-4-11(18)7-13(12)19/h1-8H,(H,20,21,22) |
| Standard InChI Key | ONQUXCGWZIZZLL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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A 3-chlorobenzamide moiety, providing a planar aromatic system with electron-withdrawing chlorine at the meta position.
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A 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, which enhances metabolic stability and binding affinity.
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A 2,4-dichlorophenyl group attached to the thiazole’s 4-position, introducing steric bulk and hydrophobic interactions .
The IUPAC name, 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide, reflects these substituents’ positions. The SMILES string C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl and InChIKey ONQUXCGWZIZZLL-UHFFFAOYSA-N further encode its connectivity and stereoelectronic properties.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₉Cl₃N₂OS |
| Molecular Weight | 383.7 g/mol |
| CAS Number | 5702-00-1 |
| Topological Polar Surface Area | 90.4 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Data derived from PubChem and VulcanChem .
Spectroscopic Characterization
Synthetic batches of this compound are typically validated using:
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show distinct peaks for the thiazole’s protons (δ 7.8–8.2 ppm) and aromatic benzamide signals (δ 7.2–7.6 ppm). ¹³C NMR confirms carbonyl (C=O) resonance at ~168 ppm .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 383.7 (M⁺), with fragmentation patterns consistent with chlorine loss.
Synthesis and Optimization
Reaction Pathways
The synthesis involves a multi-step sequence:
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Thiazole Ring Formation: Condensation of 2,4-dichlorophenyl thiourea with α-bromoacetophenone derivatives under refluxing ethanol yields the 4-(2,4-dichlorophenyl)thiazol-2-amine intermediate .
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Amide Coupling: Reacting the amine with 3-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base produces the target compound.
Key Reaction Conditions
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Temperature: 60–80°C for thiourea cyclization.
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Solvent: Ethanol for thiazole formation; DCM for amidation.
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Catalysis: Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
Biological Activity and Mechanisms
Neurological Targets
A related N-(thiazol-2-yl)-benzamide analog (PubChem CID 4156143) acts as a negative allosteric modulator of the Zinc-Activated Channel (ZAC), reducing ion flux by 80% at 10 µM . This suggests potential applications in neurodegenerative disease modulation, though target engagement for 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide remains unconfirmed .
Crystallographic and Computational Insights
Molecular Interactions
X-ray diffraction of analog 4156143 reveals:
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Halogen Bonding: Chlorine atoms form contacts with protein backbone carbonyls (distance: 3.2–3.5 Å).
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π-Stacking: The thiazole ring aligns parallel to tyrosine residues (centroid distance: 4.1 Å) .
Density Functional Theory (DFT) Analysis
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HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.
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Electrostatic potential maps highlight nucleophilic regions at the thiazole sulfur and carbonyl oxygen.
Applications and Future Directions
Drug Discovery
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Lead Optimization: Substituent tuning (e.g., replacing chlorine with trifluoromethyl groups) could enhance blood-brain barrier penetration .
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Combination Therapies: Synergy with β-lactam antibiotics merits investigation for multidrug-resistant infections .
Material Science
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Liquid Crystals: The rigid thiazole core may serve as a mesogen in display technologies.
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Coordination Complexes: Sulfur and nitrogen atoms could chelate transition metals for catalytic applications.
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